molecular formula C14H15N5O2S B12231148 8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12231148
M. Wt: 317.37 g/mol
InChI Key: OGXWXBFOGQURAT-UHFFFAOYSA-N
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Description

8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their significant biological activities and potential therapeutic applications. The unique structure of this compound, which includes a spirocyclic system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of thieno[3,2-d]pyrimidin-4-amine with various reagents to form the desired spirocyclic structure. For instance, the reaction of thieno[3,2-d]pyrimidin-4-amine with formaldehyde in 1,4-dioxane at 100°C can yield intermediate compounds that are further reacted with oxalyl chloride in the presence of pyridine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the prevention of bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its unique spirocyclic structure, which contributes to its distinct biological activities and potential therapeutic applications. This structural feature is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

8-(7-methylthieno[3,2-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H15N5O2S/c1-8-6-22-10-9(8)15-7-16-11(10)19-4-2-14(3-5-19)12(20)17-13(21)18-14/h6-7H,2-5H2,1H3,(H2,17,18,20,21)

InChI Key

OGXWXBFOGQURAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC4(CC3)C(=O)NC(=O)N4

Origin of Product

United States

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